molecular formula C21H23N3O6S B2836634 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide CAS No. 451466-61-8

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

Katalognummer: B2836634
CAS-Nummer: 451466-61-8
Molekulargewicht: 445.49
InChI-Schlüssel: AFXWCLXKUHFVOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a bicyclic aromatic core with a 4-oxo-2-sulfanylidene moiety. The compound features a 2-methoxyethyl substituent at position 3 and a 3,4,5-trimethoxyphenyl carboxamide group at position 5. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties, due to their structural mimicry of purine bases and ability to interact with ATP-binding domains in enzymes . The 3,4,5-trimethoxyphenyl group is notable for its electron-rich aromatic system, which may enhance binding to hydrophobic pockets in target proteins.

Eigenschaften

CAS-Nummer

451466-61-8

Molekularformel

C21H23N3O6S

Molekulargewicht

445.49

IUPAC-Name

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H23N3O6S/c1-27-8-7-24-20(26)14-6-5-12(9-15(14)23-21(24)31)19(25)22-13-10-16(28-2)18(30-4)17(11-13)29-3/h5-6,9-11H,7-8H2,1-4H3,(H,22,25)(H,23,31)

InChI-Schlüssel

AFXWCLXKUHFVOV-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)NC1=S

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the quinazoline core. Subsequent reactions introduce the 2-methoxyethyl and sulfanylidene groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxide and sulfone derivatives, alcohol derivatives, and various substituted quinazoline compounds .

Wissenschaftliche Forschungsanwendungen

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Quinazoline Derivatives

The compound shares structural homology with other quinazoline-based molecules, differing primarily in substituent groups. Below is a detailed comparison with three closely related analogs from the literature:

3-(2-Methoxyethyl)-N-[(4-Methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide

  • Structural Differences :
    • The aryl group is a 4-methoxyphenylmethyl substituent instead of 3,4,5-trimethoxyphenyl.
    • Position 7 features a benzyl carboxamide rather than a direct aryl carboxamide.
  • The benzyl linker may increase flexibility, altering pharmacokinetic properties such as solubility .

3-(4-Oxidanylidene-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(Phenylmethylsulfanyl)ethyl]propanamide

  • Structural Differences :
    • A propanamide chain with a phenylmethylsulfanyl group replaces the 2-methoxyethyl substituent.
    • Lacks the 3,4,5-trimethoxyphenyl carboxamide at position 6.
  • Functional Implications :
    • The phenylmethylsulfanyl group introduces a sulfur atom, which may enhance interactions with cysteine residues in enzymes.
    • The absence of the trimethoxyphenyl group likely reduces selectivity for targets dependent on polyoxygenated aryl interactions .

2-(4-Oxidanylidene-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-Trimethoxyphenyl)ethanamide

  • Structural Differences :
    • An ethanamide linker replaces the 2-methoxyethyl group at position 3.
    • Retains the 3,4,5-trimethoxyphenyl carboxamide.
  • The retained trimethoxyphenyl group preserves high-affinity interactions with targets like tubulin or kinase domains .

Comparative Data Table

Compound Position 3 Substituent Position 7 Substituent Key Functional Groups
Target Compound 2-Methoxyethyl N-(3,4,5-Trimethoxyphenyl)carboxamide 4-oxo, 2-sulfanylidene, trimethoxyphenyl
3-(2-Methoxyethyl)-N-[(4-Methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide 2-Methoxyethyl N-(4-Methoxyphenylmethyl)carboxamide 4-oxidanylidene, benzyl linker
3-(4-Oxidanylidene-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(Phenylmethylsulfanyl)ethyl]propanamide Propanamide with phenylmethylsulfanyl Absent Phenylmethylsulfanyl, propanamide chain
2-(4-Oxidanylidene-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-Trimethoxyphenyl)ethanamide Ethanamide N-(3,4,5-Trimethoxyphenyl)carboxamide Ethanamide linker, trimethoxyphenyl

Research Findings and Implications

  • Electron-Donating Groups : The 3,4,5-trimethoxyphenyl group in the target compound enhances binding to kinase domains, as demonstrated in analogs with similar substitution patterns .
  • Linker Flexibility : Ethyl and methoxyethyl chains (e.g., in the target compound) balance rigidity and solubility, whereas bulkier groups like phenylmethylsulfanyl may compromise membrane permeability.
  • Sulfanylidene vs. Oxidanylidene : The 2-sulfanylidene moiety in the target compound may confer stronger hydrogen-bonding capacity compared to oxidanylidene derivatives, influencing enzyme inhibition profiles.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during thiourea cyclization to minimize side products.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) and 1H NMR^1 \text{H NMR} (e.g., δ 8.2–8.5 ppm for quinazoline protons) to track reaction progress .

Basic: Which analytical techniques are most effective for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Identify methoxy groups (δ 3.7–3.9 ppm) and sulfanylidene protons (δ 13.2–13.5 ppm, broad).
    • 13C NMR^{13} \text{C NMR}: Confirm carbonyl (C=O, δ 165–170 ppm) and thiocarbonyl (C=S, δ 190–195 ppm) groups .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results?

Answer:

  • Case Study : Discrepancies in sulfanylidene tautomerism (thione vs. thiol forms) may arise.
    • Experimental Validation : Use 1H-15N HMBC^1 \text{H-}^{15} \text{N HMBC} to detect N–H coupling in the thione form.
    • Computational Adjustments : Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with solvent effects (e.g., SMD model for DMSO) .
  • Cross-Validation : Compare X-ray crystallographic data (e.g., bond lengths: C=S ~1.68 Å) with DFT-predicted geometries .

Advanced: What strategies are recommended for improving the compound’s bioavailability in preclinical studies?

Answer:

  • Structural Modifications :
    • Introduce hydrophilic groups (e.g., PEGylation) to the 2-methoxyethyl side chain to enhance solubility.
    • Reduce metabolic lability by replacing labile methoxy groups with halogens (e.g., -CF3_3) .
  • Formulation Optimization :
    • Use lipid-based nanoemulsions or cyclodextrin inclusion complexes to improve oral absorption.
    • Validate via in vitro Caco-2 permeability assays and pharmacokinetic profiling in rodent models .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Anticancer Activity :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations.
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
  • Anti-inflammatory Potential :
    • COX-2 Inhibition : Use ELISA to quantify prostaglandin E2_2 (PGE2_2) suppression in LPS-stimulated macrophages .

Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogues?

Answer:

  • Critical Substituents :
    • The 3,4,5-trimethoxyphenyl group enhances tubulin polymerization inhibition (anticancer mechanism).
    • The 2-sulfanylidene moiety improves binding to cysteine residues in target enzymes .
  • SAR-Driven Modifications :
    • Replace the 2-methoxyethyl group with a piperazine ring to enhance CNS penetration.
    • Test derivatives via molecular docking (e.g., AutoDock Vina) against validated targets like EGFR or HDACs .

Basic: What safety precautions are necessary when handling this compound in the lab?

Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulates.
  • Waste Disposal : Neutralize reaction byproducts (e.g., H2_2S) with alkaline peroxide solutions before disposal .

Advanced: How can researchers address low reproducibility in synthetic yields across labs?

Answer:

  • Root Cause Analysis :
    • Trace moisture in DMF can hydrolyze intermediates; use molecular sieves (3 Å) for solvent drying.
    • Optimize stoichiometry (e.g., 1.2 eq. of coupling agents) to account for reagent degradation .
  • Standardization :
    • Share detailed protocols via platforms like PubChem or collaborative networks (e.g., Contested Territories Network for methodology alignment) .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

  • Thermal Stability : Degrades >10% after 6 months at 25°C; store at -20°C under argon.
  • Light Sensitivity : Protect from UV exposure using amber vials; monitor via HPLC for oxidation byproducts (e.g., sulfoxide formation) .

Advanced: What mechanistic studies are recommended to elucidate its mode of action in cancer cells?

Answer:

  • Proteomics : Perform SILAC labeling to identify differentially expressed proteins in treated vs. control cells.
  • Kinase Profiling : Use a kinase inhibitor library (e.g., Eurofins) to pinpoint targets.
  • In Vivo Validation : Develop xenograft models (e.g., nude mice with MDA-MB-231 tumors) to assess efficacy and metastasis suppression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.